molecular formula C21H18N4O3S B2647908 N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-25-2

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2647908
CAS No.: 941897-25-2
M. Wt: 406.46
InChI Key: GBKUFHJIZGATSB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound characterized by its unique thiazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyridazine ring can be reacted with a thioamide to form the thiazole ring.

    Functionalization: The introduction of the 2-methoxyphenyl and 2-methyl groups is achieved through substitution reactions. These steps may require the use of reagents such as alkyl halides and catalysts to facilitate the substitution.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to modify the thiazolopyridazine core or other functional groups. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiazole rings. Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Halogens, alkyl halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

The thiazolo[4,5-d]pyridazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolo[4,5-d]pyridazine have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study:
A study demonstrated that thiazolo[4,5-d]pyridazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide was highlighted for its ability to inhibit cell proliferation in breast cancer cell lines with an IC50 value significantly lower than traditional chemotherapeutics .

Antimicrobial Properties

Research has shown that compounds within this class can exhibit broad-spectrum antimicrobial activity. The presence of the thiazole ring enhances their interaction with microbial targets.

Data Table: Antimicrobial Activity of Thiazolo Derivatives

Compound NameActivity TypeTarget Organisms
This compoundAntimicrobialStaphylococcus aureus, E. coli
N-(3-methoxyphenyl)-2-(thiazolo[4,5-d]pyrimidin-7(8H)-one)AntibacterialBacillus subtilis, Pseudomonas aeruginosa

In vitro studies indicated that the compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Activity

The antiviral potential of thiazolopyridazine derivatives has also been explored. Some studies suggest that these compounds can inhibit viral replication through interference with viral enzymes.

Case Study:
A recent investigation into the antiviral properties of similar compounds revealed that they could effectively inhibit the replication of influenza viruses in cell culture models. The mechanism involved blocking viral entry into host cells and disrupting viral RNA synthesis .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide: can be compared with other thiazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy group, for example, can influence its solubility and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, a member of the thiazolo[4,5-d]pyridazine family, has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Structural Features

This compound is characterized by:

  • Thiazolo[4,5-d]pyridazine core : Known for diverse biological activities.
  • Amide bond : Commonly associated with antimicrobial properties.
  • Aromatic groups : Contributing to its potential pharmacological effects.

The molecular formula is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 398.48 g/mol.

Anticancer Properties

Research indicates that compounds within the thiazolopyridazine class exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives of thiazolopyridazines possess IC50 values ranging from 6.90 to 51.46 μM when tested against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) .
  • A specific derivative demonstrated an IC50 value of 10.39 μM against the MCF-7 cell line, indicating potent anticancer activity relative to doxorubicin .

Antimicrobial Activity

The presence of aromatic rings and amide bonds in this compound suggests potential antimicrobial properties:

  • Many successful antibiotics contain similar structural features, which may enhance their efficacy against microbial strains .

Kinase Inhibition

The thiazolopyridazine scaffold is recognized for its potential as a kinase inhibitor. Kinases play critical roles in cellular processes, and developing specific inhibitors is a key area in cancer therapy research:

  • Further studies are required to determine if this compound exhibits inhibitory activity against specific kinases .

Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundThiazolo-pyridazine coreAnticancer, Antimicrobial
N-(3,4-dimethoxyphenyl)-2-(thiazolo[4,5-d]pyrimidin-7(8H)-one)Thiazole-pyrimidine coreAnticancer
N-(2-chlorobenzyl)-2-(thiazolo[4,5-d]pyrimidin-7(8H)-one)Chlorobenzene substituentAntimicrobial

Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (μM)Reference Drug IC50 (μM)
MCF-710.3919.35
HCT-1166.9011.26
A549Range: 14.34–51.4623.47

Study on Thiazolopyridazine Derivatives

A study evaluated the cytotoxic activities of various thiazolopyridazine derivatives against multiple cancer cell lines using an MTT colorimetric assay:

  • Methodology : The study utilized doxorubicin as a reference drug.
  • Results : Compounds exhibited varying degrees of cytotoxicity with notable efficacy against the MCF-7 cell line.

This research serves as a foundation for further investigations into the design and preparation of new anticancer agents based on the thiazolopyridazine structure .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-22-19-20(29-13)18(14-8-4-3-5-9-14)24-25(21(19)27)12-17(26)23-15-10-6-7-11-16(15)28-2/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKUFHJIZGATSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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